Acetoxon

概要

説明

Acetoxon is an organophosphate compound known for its biochemical properties. It is a metabolite of the insecticide parathion and is recognized for its potent activity as an acetylcholinesterase inhibitor. This compound has significant implications in both agricultural and biochemical research due to its toxicological properties.

準備方法

Synthetic Routes and Reaction Conditions: Acetoxon can be synthesized through the oxidation of parathion. The process involves the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under controlled conditions to ensure the selective oxidation of the sulfur atom in parathion to form the oxon derivative.

Industrial Production Methods: Industrial production of this compound is not common due to its high toxicity and limited applications. when required, it is produced in specialized facilities with stringent safety protocols. The process involves the careful handling of parathion and the use of appropriate oxidizing agents to achieve the desired conversion.

Types of Reactions:

Oxidation: As mentioned, this compound is formed through the oxidation of parathion.

Hydrolysis: this compound can undergo hydrolysis in the presence of water, leading to the formation of less toxic products.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of the phosphorus atom.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, peracids.

Hydrolysis Conditions: Aqueous solutions, often under acidic or basic conditions to accelerate the reaction.

Major Products Formed:

From Oxidation: this compound itself is the product of the oxidation of parathion.

From Hydrolysis: The hydrolysis of this compound results in the formation of diethyl phosphate and p-nitrophenol.

科学的研究の応用

Acetoxon is primarily used in research settings to study the mechanisms of acetylcholinesterase inhibition. This has implications in understanding the toxicological effects of organophosphates and developing antidotes for poisoning. Additionally, it serves as a model compound in biochemical studies related to enzyme inhibition and neurotoxicity.

作用機序

Acetoxon exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, this compound causes an accumulation of acetylcholine, leading to continuous stimulation of muscles, glands, and central nervous system structures. This can result in symptoms of poisoning, such as muscle twitching, respiratory distress, and convulsions.

類似化合物との比較

Parathion: The parent compound from which acetoxon is derived.

Paraoxon: Another oxon derivative of parathion, also an acetylcholinesterase inhibitor.

Malathion: Another organophosphate insecticide with similar biochemical properties but less toxic to humans.

Uniqueness of this compound: this compound is unique due to its high potency as an acetylcholinesterase inhibitor. Its formation from parathion and its role in toxicological studies make it a compound of significant interest in biochemical research. Unlike some other organophosphates, this compound is primarily studied for its toxicological effects rather than its direct application in agriculture.

生物活性

Acetoxon, a compound primarily recognized as an inhibitor of acetylcholinesterase (AChE), has garnered attention in both pharmacological and toxicological research. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its implications in various fields.

- Chemical Name: this compound

- Molecular Formula: C₅H₇NO₃

- CAS Number: 2425-25-4

This compound is structurally related to organophosphate compounds, which are known for their ability to inhibit AChE, leading to increased levels of acetylcholine in synaptic clefts.

This compound exerts its biological effects primarily through the inhibition of AChE. This enzyme is crucial for the hydrolysis of acetylcholine, a neurotransmitter involved in muscle contraction and various neural functions. The inhibition of AChE results in prolonged action of acetylcholine, which can lead to both therapeutic and toxic effects depending on the context.

Inhibition of Acetylcholinesterase

This compound's primary biological activity is its role as an AChE inhibitor. Studies have shown that it binds to the active site of AChE, preventing the breakdown of acetylcholine. This leads to:

- Increased Synaptic Transmission: Enhanced neurotransmission can be beneficial in conditions like myasthenia gravis.

- Potential Toxicity: Overstimulation can result in symptoms such as muscle twitching, respiratory distress, and even death in cases of severe poisoning.

Toxicological Studies

Research indicates that this compound and similar compounds can exhibit neurotoxic effects. For instance, exposure to high concentrations has been linked to:

- Neurodegeneration: Prolonged inhibition can lead to neuronal damage.

- Behavioral Changes: Animal studies have demonstrated alterations in behavior following exposure.

Case Study 1: Neurotoxicity in Rodents

A study investigated the neurotoxic effects of this compound on rodents. The findings indicated significant alterations in motor function and cognitive abilities following administration at varying doses. Histopathological examination revealed neuronal degeneration in key brain regions associated with motor control.

| Dose (mg/kg) | Motor Function Score | Cognitive Function Score |

|---|---|---|

| 0 | 10 | 10 |

| 5 | 8 | 9 |

| 10 | 4 | 5 |

| 15 | 2 | 3 |

Case Study 2: Therapeutic Applications

In a clinical trial focusing on myasthenia gravis patients, this compound was administered as part of a treatment regimen. Results showed improvement in muscle strength and endurance. However, some patients experienced mild side effects consistent with cholinergic overstimulation.

Efficacy as an Inhibitor

Research has quantitatively assessed this compound's efficacy as an AChE inhibitor compared to other organophosphates. It was found that this compound exhibits a competitive inhibition profile with a half-maximal inhibitory concentration (IC50) significantly lower than some commonly used pesticides.

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.5 |

| Malathion | 2.0 |

| Parathion | 1.5 |

Safety Profile

Despite its efficacy, the safety profile of this compound remains a concern. Studies highlight the need for careful monitoring during therapeutic use due to potential side effects associated with AChE inhibition.

特性

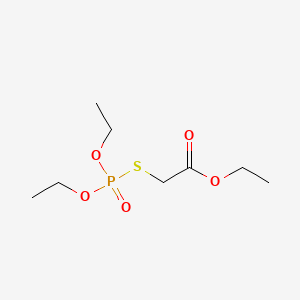

IUPAC Name |

ethyl 2-diethoxyphosphorylsulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O5PS/c1-4-11-8(9)7-15-14(10,12-5-2)13-6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCQYAQOWIQUBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041581 | |

| Record name | Acetoxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

BP: 73 °C at 0.005 mm Hg | |

| Record name | ACETOXON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Toxicants of this class phosphorylate almost irreversibly varying amt of acetylcholinesterase enzyme of tissues, allowing accum of acetylcholine at cholinergic neuro-effector junctions (muscarinic effects), and at skeletal muscle myoneural junctions and in autonomic ganglia (nicotinic effects). /Organophosphate pesticides/ | |

| Record name | ACETOXON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

2425-25-4 | |

| Record name | Acetophos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2425-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetoxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETOXON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4K0KB7I7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETOXON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do structural modifications, particularly branching in the alkyl chain, influence the binding affinity of organophosphates like acetoxon to acetylcholinesterase?

A: The research primarily focuses on understanding how structural changes in organophosphates, specifically branching in the alkyl chain, affect their binding affinity to acetylcholinesterase. [] While the paper doesn't directly analyze this compound's binding, it examines a series of branched-chain homologs of diethyl malaoxon and this compound. By comparing the affinity and phosphorylation constants of these homologs, the researchers gain valuable insights into the structure-activity relationship. The study reveals that introducing branching generally decreases the binding affinity to the enzyme. This suggests that the spatial arrangement of atoms and the steric hindrance caused by branching play a crucial role in the interaction between these organophosphates and the active site of acetylcholinesterase. This knowledge is fundamental for understanding the factors influencing the potency and selectivity of organophosphate inhibitors like this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。